Carnegine methyliodide, commonly known as methyl iodide, is a halogenated organic compound with the chemical formula . It appears as a colorless liquid that can turn brown upon exposure to light. Methyl iodide is denser than water and has a distinctive, sweet odor. It is classified as a toxic substance, posing serious health risks through inhalation, skin contact, and ingestion .
Methyl iodide can be synthesized through several methods:
Methyl iodide has various applications across different fields:
Research into the interactions of methyl iodide includes its reactivity with various nucleophiles and metals:
Methyl iodide belongs to a class of compounds known as haloalkanes or alkyl halides. Here are some similar compounds along with their comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl Chloride | CH₃Cl | Less toxic than methyl iodide; primarily gaseous |
| Methyl Bromide | CH₃Br | Intermediate toxicity; used in fumigation |
| Ethyl Iodide | C₂H₅I | Similar reactivity but larger carbon chain |
| Propyl Iodide | C₃H₇I | Higher boiling point; used in organic synthesis |
Methyl iodide is distinguished by its high reactivity in nucleophilic substitution reactions compared to its chlorinated and brominated counterparts. The presence of iodine allows for more efficient alkylation processes due to its ability to leave easily during reactions, making it a preferred choice for certain synthetic pathways in organic chemistry .
The historical development of carnegine methyliodide begins with the discovery of its parent compound, carnegine, which was first isolated in 1901 from the saguaro cactus Carnegiea gigantea [9]. This tetrahydroisoquinoline alkaloid represents one of the earliest characterized natural products from the Cactaceae family, marking a significant milestone in natural product chemistry [9] [11]. The compound was initially identified during systematic investigations of alkaloids present in various cactus species native to the southwestern United States and northwestern Mexico [27].
The foundational work for carnegine isolation was established by Heyl in 1928, who developed the first systematic extraction procedure for this alkaloid from Carnegiea gigantea [37] [41]. Heyl's methodology involved extracting dried and ground plant material with ethanol, followed by acid-base partitioning to isolate the alkaloid fraction [37]. This extraction procedure yielded carnegine at a concentration of approximately 0.7 percent of the total plant material, establishing the quantitative presence of this alkaloid in the saguaro cactus [41].
Following the initial discovery in saguaro, carnegine was subsequently identified in multiple plant families, demonstrating its widespread occurrence in nature [5] [11]. The alkaloid was found in several other Cactaceae species, including Pachycereus pecten-aboriginum, Pachycereus pringlei, and Pachycereus weberi [11] [12]. Additionally, carnegine was discovered in members of the Chenopodiaceae family, specifically in Haloxylon articulatum and Haloxylon salicornicum species grown in Egypt and other Middle Eastern regions [5] [11].
Remarkably, carnegine was also isolated from Boraginaceae species, including Echium humile and Arnebia decumbens, marking the first records of this alkaloid in this plant family [11]. These discoveries expanded the known botanical sources of carnegine and demonstrated its occurrence across diverse taxonomic groups [11]. The isolation from Arthrocnemum glaucum (Chenopodiaceae) further confirmed the presence of carnegine in halophytic plants adapted to saline environments [11].
| Plant Family | Species | Geographic Distribution | First Reported |
|---|---|---|---|
| Cactaceae | Carnegiea gigantea | Arizona, Mexico (Sonoran Desert) | 1901 (first isolation) |
| Cactaceae | Pachycereus pringlei | Mexico, Baja California | Historical records |
| Chenopodiaceae | Haloxylon articulatum | Egypt, Middle East | El-Shazly et al. |
| Boraginaceae | Echium humile | Mediterranean region | El-Shazly et al. |
The structural elucidation of carnegine proceeded through several decades of systematic chemical investigation, employing the analytical techniques available during the early-to-mid twentieth century [32] [33]. Initial efforts in the period from 1901 to 1920 relied primarily on elementary analysis and the formation of characteristic metal salts with mercury, gold, or platinum to establish basic molecular composition [42]. These early studies provided limited structural information but confirmed the basic nitrogen-containing nature of the alkaloid [42].
During the 1920s, more sophisticated degradation techniques were employed to elucidate the functional groups present in carnegine [33] [42]. Oxidative degradation studies and the Zeisel quantification method for methoxyl groups provided crucial structural insights [42]. These investigations revealed the presence of two methoxy substituents and established the basic tetrahydroisoquinoline framework characteristic of this class of alkaloids [5] [42].
The breakthrough in structural determination came through the work of Ernst Späth at the University of Vienna, who employed chemical synthesis to prove the structure of carnegine [37] [39] [42]. Späth's approach involved systematic synthetic construction of potential structural candidates, followed by comparison with the natural product [42]. This methodology represented a significant advancement in natural product structural elucidation, as synthesis provided definitive proof of molecular structure [37] [42].
Späth's structural proposal identified carnegine as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, with the molecular formula C₁₃H₁₉NO₂ [37] [10]. The presence of two methoxy groups at positions 6 and 7 of the isoquinoline ring system, combined with methyl substituents at positions 1 and 2, distinguished carnegine from other known tetrahydroisoquinoline alkaloids [10] [37]. This structural assignment was confirmed through spectroscopic analysis, which revealed characteristic chemical shifts consistent with the proposed tetrahydroisoquinoline framework [5].
The methyliodide derivative of carnegine was subsequently prepared as part of the comprehensive characterization studies [37]. This quaternary ammonium salt, bearing the Chemical Abstracts Service registry number 5911-58-0, was formed through the reaction of carnegine with methyl iodide [37] . The methyliodide derivative exhibited distinct physical properties, including a melting point of 211°C when dried under vacuum conditions [37].
| Period | Primary Methods | Key Achievements |
|---|---|---|
| 1901-1920 | Elementary analysis, metal salt formation | Alkaloid isolation and basic characterization |
| 1920-1930 | Oxidative degradation, Zeisel methoxyl determination | Functional group identification, structural hypothesis |
| 1930-1940 | Chemical synthesis, comparative studies | Complete structure determination by Späth |
The characterization of carnegine methyliodide achieved several critical milestones that established its chemical identity and properties [37] [39]. The first major milestone was the successful synthesis of carnegine by Ernst Späth in 1929, which provided definitive structural confirmation [37] [39]. Späth's synthetic route involved the cyclization of appropriate precursors to form the tetrahydroisoquinoline core, followed by introduction of the methoxy and methyl substituents [37] [42].
The preparation of carnegine methyliodide represented a significant advancement in the characterization of this alkaloid system [37]. The quaternary ammonium iodide salt was obtained by treating carnegine with methyl iodide under appropriate reaction conditions [37] . This derivative exhibited enhanced crystallinity compared to the parent alkaloid, facilitating purification and analytical characterization [37]. The methyliodide salt demonstrated a molecular weight of 363.23 grams per mole and displayed needle-like crystals when recrystallized from methanol [37].
Independent synthetic confirmation was achieved by Nakada and Nisgihara in 1944, who developed an alternative route to carnegine [37] [41]. This independent synthesis provided additional validation of the proposed structure and demonstrated the reproducibility of the synthetic methodology [37]. The availability of synthetic material enabled more detailed studies of the chemical and physical properties of both carnegine and its methyliodide derivative [37].
Subsequent pharmacological investigations by Santi-Soncin and Furlanut in 1972 expanded the understanding of carnegine's biological properties [37]. These studies provided quantitative data on the compound's biological activity, including determination of lethal dose values in experimental animal models [37]. While these pharmacological studies focused on the parent alkaloid rather than the methyliodide derivative, they established the biological significance of the carnegine structural framework [37].
The development of modern analytical techniques in the latter half of the twentieth century enabled more sophisticated characterization of carnegine methyliodide [32] [35]. Nuclear magnetic resonance spectroscopy provided detailed structural confirmation through analysis of chemical shift patterns and coupling constants [5] [10]. Mass spectrometry established precise molecular weight determination and fragmentation patterns characteristic of the tetrahydroisoquinoline structure [5] [10].
| Year | Milestone | Key Achievement |
|---|---|---|
| 1901 | First isolation from Carnegiea gigantea | First identification of alkaloid from saguaro cactus |
| 1928 | Extraction procedure development by Heyl | Systematic extraction methodology established |
| 1929 | Structure elucidation and synthesis by Späth | Complete structural determination and synthetic confirmation |
| 1944 | Alternative synthesis by Nakada and Nisgihara | Independent synthesis route developed |
| 1972 | Pharmacological studies by Santi-Soncin and Furlanut | Biological activity characterization |
The comprehensive characterization of carnegine methyliodide established its identity as a well-defined quaternary ammonium salt with specific physical and chemical properties [37] . The compound's melting point of 211°C under vacuum conditions, combined with its needle-like crystalline morphology from methanol, provided characteristic identification parameters [37]. The molecular formula C₁₃H₁₉NO₂·CH₃I and molecular weight of 363.23 grams per mole were definitively established through multiple analytical approaches [37].
Classical alkylation methodologies utilizing methyl iodide represent the foundational approaches for the synthesis of carnegine methyliodide and related quaternary ammonium compounds. These methodologies primarily operate through nucleophilic substitution mechanisms, with the reaction proceeding via a bimolecular nucleophilic substitution (SN2) pathway [1] [2].
The fundamental mechanism involves the nucleophilic attack of the nitrogen atom in carnegine (a tetrahydroisoquinoline alkaloid) on the electrophilic carbon center of methyl iodide. This reaction follows second-order kinetics, being dependent on both the concentration of the nucleophile (carnegine) and the electrophile (methyl iodide) [1]. The reaction rate is influenced by several factors including solvent polarity, temperature, and the presence of competing nucleophiles or bases.
Methyl iodide is particularly well-suited for these transformations due to its excellent electrophilic properties. The iodide ion serves as an exceptional leaving group, facilitating the SN2 displacement reaction [3] [4]. The high polarizability of the carbon-iodine bond and the relatively weak bond strength contribute to the superior reactivity of methyl iodide compared to other methyl halides [2].
The classical approach typically employs polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile to enhance the nucleophilicity of the amine while stabilizing the transition state [1]. These solvents effectively solvate the cationic quaternary ammonium product while minimizing interactions with the nucleophilic nitrogen center, thereby accelerating the reaction rate.
Temperature control is critical in these reactions, as elevated temperatures can promote competing elimination reactions, particularly when secondary or tertiary carbon centers are present in the substrate [5]. For carnegine methylation, temperatures between room temperature and 80°C are typically employed to balance reaction rate with selectivity.
The formation of quaternary ammonium salts through exhaustive methylation represents a specialized application of classical alkylation methodology [6]. This process involves treating the tertiary amine with a large excess of methyl iodide under forcing conditions, ensuring complete conversion to the quaternary ammonium iodide salt. The irreversible nature of this transformation makes it particularly valuable for analytical and synthetic applications.
Stereoelectronic effects play a significant role in determining the reaction outcome. The SN2 mechanism requires a backside attack on the methyl carbon, resulting in inversion of configuration at the reaction center [2]. While this is not directly relevant for methyl iodide methylation, understanding these principles is crucial for designing related alkylation strategies with more complex electrophiles.
Modern synthetic approaches have revolutionized quaternary ammonium formation through the development of sophisticated transition metal-catalyzed methodologies. These advanced techniques offer enhanced selectivity, milder reaction conditions, and expanded substrate scope compared to classical approaches [7] [8] [9] [10].
Palladium-catalyzed methylation represents one of the most significant advances in this field. The use of sterically hindered phosphine ligands such as PtBu2Me has enabled the direct methylation of aryl and heteroaryl boronate esters with methyl iodide [9] [11]. This methodology operates through a palladium(0)/palladium(II) catalytic cycle, where the metal center facilitates both the oxidative addition of methyl iodide and the subsequent transmetalation with the boronate ester.
The unique reactivity profile of palladium complexes with methyl iodide overcomes traditional limitations associated with alkyl halide cross-coupling reactions. The sterically hindered phosphine ligands prevent catalyst poisoning through phosphonium salt formation while maintaining sufficient electron density at the metal center to promote rapid oxidative addition [9]. This approach has demonstrated remarkable functional group tolerance and can be applied to late-stage derivatization of biologically active compounds.
Ruthenium-catalyzed methodologies have emerged as powerful alternatives for directed methylation reactions. The use of bis-cyclometalated ruthenium intermediates enables highly selective ortho-methylation of directing group-containing arenes [10]. These reactions proceed through a unique mechanism involving the in situ generation of methyl iodide from quaternary anilinium salts, providing enhanced selectivity and reduced side reactions.
The mechanism of ruthenium-catalyzed methylation involves several key steps: initial carbon-hydrogen bond activation to form a mono-cyclometalated complex, followed by a second cyclometalation to generate the active bis-metallated species [10]. The rate-limiting step involves the liberation of methyl iodide from the quaternary ammonium precursor, which then undergoes oxidative addition to the ruthenium center. This controlled release mechanism contributes to the exceptional monoselectivity observed in these transformations.
Nickel-catalyzed reductive methylation has expanded the scope of transition metal-mediated quaternary ammonium formation to include unactivated alkyl halides and acid chlorides [12]. These reactions employ nickel complexes with specialized ligand systems, such as scorpionate ligands, to enable efficient carbon-carbon bond formation under mild conditions. The reductive nature of these processes allows for the coupling of otherwise unreactive electrophiles with methyl donors.
Copper-mediated methylation strategies have found particular application in the functionalization of terminal alkynes and heterocyclic compounds [13]. The use of copper catalysts with phenanthroline-type ligands enables site-selective methylation under relatively mild conditions. These reactions often proceed through copper(I)/copper(III) catalytic cycles, with the higher oxidation state facilitating the challenging carbon-carbon bond formation.
The development of rhodium and iridium-based catalytic systems has further expanded the toolkit for transition metal-catalyzed methylation. These precious metal catalysts often exhibit unique selectivity patterns and can enable transformations that are challenging with other metal systems [14]. The high cost of these catalysts limits their application to specialized synthetic problems where their unique reactivity is essential.
Enantioselective synthesis of carnegine methyliodide and related chiral quaternary ammonium compounds represents one of the most challenging aspects of alkaloid synthesis. The development of asymmetric methodologies has been driven by the need to access enantiomerically pure compounds for biological evaluation and pharmaceutical applications [15] [16] [17].
Chiral auxiliary-based approaches represent the most mature strategy for enantioselective quaternary ammonium formation. The use of Evans oxazolidinones and related chiral auxiliaries enables highly diastereoselective alkylation reactions [18] [19]. These methodologies typically involve the temporary attachment of a chiral auxiliary to the substrate, followed by diastereoselective methylation, and subsequent auxiliary removal under conditions that preserve the newly formed stereocenter.
The Evans oxazolidinone methodology has been extensively applied to the asymmetric alkylation of enolate equivalents derived from tetrahydroisoquinoline precursors [19]. The rigid bicyclic structure of the oxazolidinone auxiliary effectively shields one face of the enolate, directing the incoming electrophile to attack from the less hindered face. This approach can achieve excellent diastereoselectivities (>95:5) under optimized conditions.
The mechanism of chiral auxiliary-directed alkylation involves several key steps: enolate formation through deprotonation of the auxiliary-substrate conjugate, coordination of the metal countercation to both the enolate oxygen and the auxiliary carbonyl, and subsequent diastereoselective alkylation from the less hindered face [18]. The choice of base, solvent, and temperature critically influences both the efficiency and selectivity of these transformations.
Asymmetric catalysis offers an attractive alternative to chiral auxiliary methodologies, requiring only catalytic quantities of chiral inducing elements. The development of chiral phosphoric acid catalysts derived from BINOL has enabled enantioselective methylation of various nitrogen-containing heterocycles [15]. These catalysts operate through hydrogen bonding interactions that activate the substrate while creating a chiral environment around the reaction center.
Enzymatic approaches to enantioselective methylation have gained significant attention due to their exceptional selectivity and mild reaction conditions [16] [17]. S-Adenosylmethionine-dependent methyltransferases, such as SgvM from Streptomyces griseoviridis, can catalyze the asymmetric methylation of α-keto acids and related substrates with outstanding enantioselectivity (>95% enantiomeric excess) [17].
The mechanism of enzymatic methylation involves the formation of a methylcobalamin intermediate from S-adenosylmethionine, followed by the transfer of the methyl group to the substrate through a biomolecular homolytic substitution (SH2) mechanism [20]. The enzyme active site provides a precisely defined chiral environment that ensures high enantioselectivity while facilitating the challenging carbon-carbon bond formation.
Phase-transfer catalysis represents another powerful strategy for enantioselective quaternary ammonium formation. Chiral quaternary ammonium and phosphonium salts can serve as phase-transfer catalysts, enabling asymmetric alkylation reactions under biphasic conditions [21] [22]. These methodologies offer the advantage of easy catalyst recovery and the ability to conduct reactions on large scale.
The development of dynamic kinetic resolution strategies has enabled the conversion of racemic starting materials into enantiomerically enriched products through a combination of asymmetric transformation and in situ racemization [15]. This approach is particularly valuable when enantiomerically pure starting materials are not readily available or when the substrate undergoes facile racemization under the reaction conditions.
O-Methylation reactions represent an important alternative synthetic pathway for accessing carnegine methyliodide derivatives, particularly when the nitrogen center is protected or when selective functionalization of phenolic hydroxyl groups is desired [23] [24] [25] [26].
Diazomethane methylation represents the classical approach for O-methylation of phenolic and alcoholic functional groups [25] [27]. This methodology operates through a concerted mechanism involving the nucleophilic attack of the oxygen atom on the electrophilic carbon center of diazomethane, with concomitant elimination of nitrogen gas. The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate, which activate the diazomethane toward nucleophilic attack.
The mechanism of diazomethane O-methylation involves the initial protonation of diazomethane by the acidic catalyst, generating a methyldiazonium intermediate [28]. This highly electrophilic species readily undergoes nucleophilic attack by oxygen-containing nucleophiles, resulting in the formation of the O-methylated product and the elimination of nitrogen gas. The reaction is typically conducted in ethereal solvents at low temperatures to minimize the risk of explosive decomposition.
Despite its effectiveness, diazomethane methylation suffers from significant safety concerns due to the explosive and carcinogenic nature of diazomethane [27]. These limitations have driven the development of safer alternatives, including the use of trimethylsilyldiazomethane (TMS-diazomethane) as a more stable and less hazardous methylating agent.
Dimethyl carbonate has emerged as an environmentally benign alternative for O-methylation reactions [24] [26] [29]. This methodology employs dimethyl carbonate as both the methylating agent and the solvent, with basic catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promoting the nucleophilic substitution reaction. The reaction proceeds through a base-assisted mechanism involving the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on the carbonyl carbon of dimethyl carbonate.
The use of dimethyl carbonate offers several advantages over traditional methylating agents, including reduced toxicity, ease of handling, and the production of methanol and carbon dioxide as the only byproducts [26]. The reaction can be conducted under relatively mild conditions (90-140°C) and exhibits excellent functional group tolerance. The methodology has been successfully applied to a wide range of phenolic compounds, including those containing electron-withdrawing and electron-donating substituents.
Methyl iodide-based O-methylation represents another important synthetic approach, particularly when conducted under basic conditions [30] [31]. The use of alkali metal carbonates or alkoxides as bases enables the efficient methylation of phenolic hydroxyl groups through an SN2 mechanism. The reaction typically employs polar aprotic solvents such as DMF or DMSO to enhance the nucleophilicity of the phenoxide ion while providing good solubility for both the substrate and the base.
The mechanism involves the initial deprotonation of the phenolic hydroxyl group by the base to generate a phenoxide anion, followed by nucleophilic attack on the methyl carbon of methyl iodide [30]. The choice of base significantly influences both the reaction rate and selectivity, with stronger bases generally providing faster reactions but potentially leading to competing side reactions such as elimination or rearrangement.
Dimethyl sulfate methylation represents a classical but highly toxic approach for O-methylation reactions [31]. Despite its effectiveness, the use of dimethyl sulfate is generally discouraged due to its severe health hazards, including carcinogenicity and acute toxicity. When employed, strict safety protocols and specialized handling procedures are required.
The development of alternative methylating agents such as methyl triflate and trimethyl phosphate has provided additional options for O-methylation reactions [13] [31]. Methyl triflate offers exceptional reactivity due to the excellent leaving group ability of the triflate anion, enabling rapid methylation under mild conditions. However, its high reactivity also increases the potential for side reactions, requiring careful control of reaction conditions.
Trimethyl phosphate represents a promising alternative that combines good reactivity with improved safety characteristics [13]. The use of copper and iodide co-catalysts enables efficient O-methylation reactions through a mechanism involving the slow release of methyl iodide in situ. This controlled release approach provides enhanced selectivity while maintaining good reaction efficiency.
The choice of O-methylation methodology depends on several factors including substrate structure, required selectivity, safety considerations, and scale of the reaction. For laboratory-scale synthesis, diazomethane or TMS-diazomethane may be preferred when rapid methylation is required and appropriate safety measures can be implemented. For larger-scale applications or when safety is a primary concern, dimethyl carbonate or methyl iodide under basic conditions represent more practical alternatives.